molecular formula C13H12N4OS2 B2734156 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea CAS No. 1219844-32-2

1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea

Cat. No. B2734156
M. Wt: 304.39
InChI Key: GZHZPHNSRKGSTH-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are known for their anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and the conditions. For example, one reaction involved the formation of a compound through a reaction with pyridine-4-carbaldehyde in the presence of glacial acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound. For example, some benzothiazole derivatives have been found to have a melting point of over 350°C .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that certain benzofuran derivatives, including those related to 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea, exhibit potential antimicrobial and antifungal activities. For instance, Rida et al. (2006) synthesized a series of benzofuran derivatives and found that some compounds showed mild antifungal activity, though none demonstrated significant anticancer activity (Rida, El‐Hawash, Fahmy, Hazza, & El-Meligy, 2006). Similarly, Venkatesh, Bodke, and Biradar (2010) reported the synthesis of thiazolidin-4-one derivatives with antimicrobial and analgesic activity (Venkatesh, Bodke, & Biradar, 2010).

Applications in Heterocyclic Synthesis

The gas-phase pyrolysis of certain substituted aminoazoles, related to 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea, has been studied by Al-Awadi and Elnagdi (1997). This research highlighted the potential use of such reactions in heterocyclic synthesis (Al-Awadi & Elnagdi, 1997).

Antimicrobial Polyurethane Coating

El‐Wahab et al. (2014) explored the use of coumarin–thiazole derivatives, which are structurally similar to 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea, in antimicrobial polyurethane coatings. They found that these coatings exhibited a very good antimicrobial effect (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).

Synthetic Studies on Bacitracin

Hirotsu, Shiba, and Kaneko (1970) conducted synthetic studies on bacitracin, which involved the use of thiazoline peptides. This research provides insights into the role of such compounds in the synthesis of important peptides (Hirotsu, Shiba, & Kaneko, 1970).

Antiallergy Agents

Hargrave, Hess, and Oliver (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives as potent, orally active antiallergy agents. This indicates the potential use of similar compounds in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Synthesis and Reactions of 8-Ethoxycoumarin Derivatives

Mohamed et al. (2012) synthesized 8-ethoxycoumarin derivatives with thiazole and screened them for antimicrobial activity. This study highlights the versatility of thiazole derivatives in creating compounds with biological activities (Mohamed et al., 2012).

Safety And Hazards

The safety and hazards associated with benzothiazole derivatives can vary widely depending on the specific compound. Some benzothiazole derivatives have been found to exhibit cytotoxicity against certain human cancer cell lines .

Future Directions

Research into benzothiazole derivatives is ongoing, with a focus on developing new compounds with improved pharmacological profiles. This includes research into their anti-tubercular activity, as well as their potential applications in other areas of medicinal chemistry .

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-2-14-12(18)17-13-16-9(7-19-13)11-15-8-5-3-4-6-10(8)20-11/h3-7H,2H2,1H3,(H2,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHZPHNSRKGSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NC(=CS1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea

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